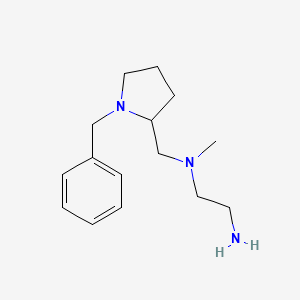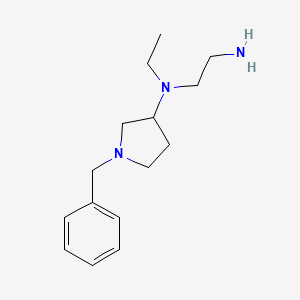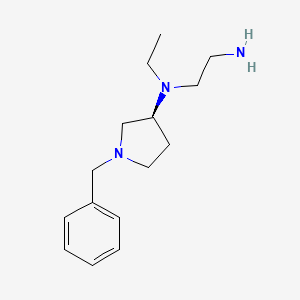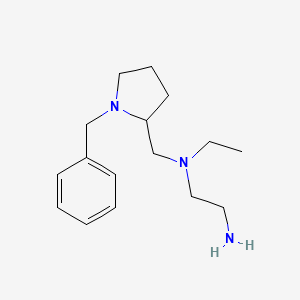![molecular formula C9H17NO3 B7920386 1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone](/img/structure/B7920386.png)
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a hydroxy-ethoxymethyl group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone involves several steps. One common method includes the reaction of pyrrolidine with ethylene oxide to introduce the hydroxy-ethoxymethyl group, followed by acylation with ethanoyl chloride to form the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy-ethoxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The hydroxy-ethoxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring can interact with receptors and enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone can be compared with other similar compounds, such as:
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-propanone: Similar structure but with a propanone moiety instead of ethanone.
1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-butanone: Similar structure but with a butanone moiety instead of ethanone.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their carbon chain length.
Properties
IUPAC Name |
1-[3-(2-hydroxyethoxymethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(12)10-3-2-9(6-10)7-13-5-4-11/h9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVOXXZHDOIHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)COCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol](/img/structure/B7920311.png)
![2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol](/img/structure/B7920318.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol](/img/structure/B7920328.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol](/img/structure/B7920330.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7920332.png)
![2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7920338.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol](/img/structure/B7920344.png)
![1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone](/img/structure/B7920351.png)
![2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7920357.png)





